molecular formula C68H48O44 B034075 [(10R,11S,12R,13R,15R)-3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[[(10S,11S,12R,13S,15R)-3,4,5,12,22,23-hexahydroxy-8,18-dioxo-11,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]-3,4,5-trihydroxybenzoate CAS No. 104987-36-2

[(10R,11S,12R,13R,15R)-3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[[(10S,11S,12R,13S,15R)-3,4,5,12,22,23-hexahydroxy-8,18-dioxo-11,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]-3,4,5-trihydroxybenzoate

Cat. No.: B034075
CAS No.: 104987-36-2
M. Wt: 1569.1 g/mol
InChI Key: MGFJAOIDAUFIHI-UHFFFAOYSA-N
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Description

[11,37-Diformyl-4,5,6,14,20,21,22,25,26,30,31,32,44,45,46,49,50,56-octadecahydroxy-9,17,35,41,53,59-hexaoxo-38-(3,4,5-trihydroxybenzoyl)oxy-2,10,16,28,36,40,54,60-octaoxanonacyclo[37.11.6.413,27.03,8.018,23.029,34.042,47.048,52.024,58]hexaconta-1(50),3,5,7,18,20,22,24,26,29,31,33,42,44,46,48,51,57-octadecaen-12-yl] 3,4,5-trihydroxybenzoate is a natural product found in Oenothera glazioviana with data available.

Scientific Research Applications

Oxetane Formation and Molecular Structure

  • The compound has been studied for its role in oxetane formation through 1,3-migration of benzyloxy groups in specific molecular systems. Research by Mosimann and Vogel (2000) explores the stereoselective formation of complex molecular structures like 4,7-dioxatricyclo[3.2.1.03,6]octane, which are critical in understanding organic synthesis mechanisms and molecular architecture H. Mosimann & P. Vogel, 2000.

Mesophase Stabilization in Macromolecular Structures

  • The compound's derivatives are instrumental in stabilizing hexagonal columnar mesophases in supramolecular and macromolecular structures. This was demonstrated in a study by Percec et al. (1995), which highlighted the impact of semifluorination on the stabilization of these mesophases V. Percec et al., 1995.

Synthesis of Macrocyclic Ligands

  • The synthesis of macrocyclic ligands incorporating elements of the compound has been researched, with applications in forming cationic complexes. Sezgin et al. (1993) detailed the synthesis of such ligands, contributing to our understanding of complex organic molecules and their potential applications in materials science and catalysis M. Sezgin et al., 1993.

Properties

104987-36-2

Molecular Formula

C68H48O44

Molecular Weight

1569.1 g/mol

IUPAC Name

[11,37-diformyl-4,5,6,14,20,21,22,25,26,30,31,32,44,45,46,49,50,56-octadecahydroxy-9,17,35,41,53,59-hexaoxo-38-(3,4,5-trihydroxybenzoyl)oxy-2,10,16,28,36,40,54,60-octaoxanonacyclo[37.11.6.413,27.03,8.018,23.029,34.042,47.048,52.024,58]hexaconta-1(50),3,5,7,18,20,22,24,26,29,31,33,42,44,46,48,51,57-octadecaen-12-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C68H48O44/c69-11-35-59(111-61(95)15-1-23(71)41(81)24(72)2-15)57-32(80)14-104-64(98)19-9-33(47(87)51(91)39(19)38-18(65(99)109-57)6-28(76)44(84)50(38)90)105-55-21(7-29(77)45(85)53(55)93)67(101)108-36(12-70)60(112-62(96)16-3-25(73)42(82)26(74)4-16)58-31(79)13-103-63(97)17-5-27(75)43(83)49(89)37(17)40-20(66(100)110-58)10-34(48(88)52(40)92)106-56-22(68(102)107-35)8-30(78)46(86)54(56)94/h1-12,31-32,35-36,57-60,71-94H,13-14H2

InChI Key

MGFJAOIDAUFIHI-UHFFFAOYSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OC[C@@H]6[C@@H]([C@H]([C@H]([C@@H](O6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O)OC(=O)C9=CC(=C(C(=C95)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O

SMILES

C1C2C(C(C(C(O2)O)OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OCC6C(C(C(C(O6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O)OC(=O)C9=CC(=C(C(=C95)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O

Canonical SMILES

C1C(C2C(C(OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OCC(C(C(C(OC(=O)C6=CC(=C(C(=C6OC7=C(C(=C(C(=C7)C(=O)O2)C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O)O)O)C=O)OC(=O)C9=CC(=C(C(=C9)O)O)O)OC(=O)C1=CC(=C(C(=C15)O)O)O)O)O)O)O)O)O)C=O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O

synonyms

oenothein B

Origin of Product

United States

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